2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one
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Overview
Description
2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and an imidazo-pyridinone core.
Preparation Methods
One common synthetic route involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules . Industrial production methods may involve the use of continuous processes such as twin screw extrusion, which allows for solvent and catalyst-free synthesis and is easily scalable .
Chemical Reactions Analysis
2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group and phenyl ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one include other imidazo-pyridinones and trifluoromethylated compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
2-Thioxo-3-(3-trifluoromethylphenyl)-2,3-dihydro-4(1H)-quinazolinone: This compound has a similar trifluoromethyl group and thioxo functionality but differs in its core structure.
7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also features a trifluoromethyl group and is studied for its potential as a selective inhibitor of specific kinases.
Properties
CAS No. |
1820707-93-4 |
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Molecular Formula |
C14H10F3N3OS |
Molecular Weight |
325.31 g/mol |
IUPAC Name |
1-methyl-3-phenyl-2-sulfanylidene-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H10F3N3OS/c1-19-11-9(14(15,16)17)7-10(21)18-12(11)20(13(19)22)8-5-3-2-4-6-8/h2-7H,1H3,(H,18,21) |
InChI Key |
FDGLOTHRNRKDFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC(=O)C=C2C(F)(F)F)N(C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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